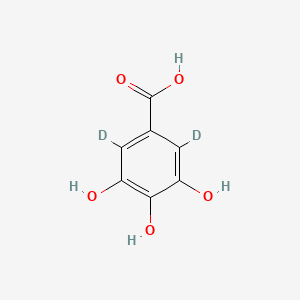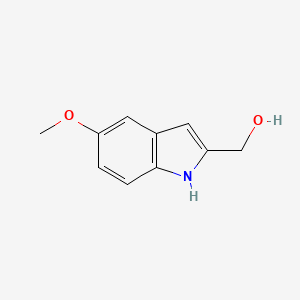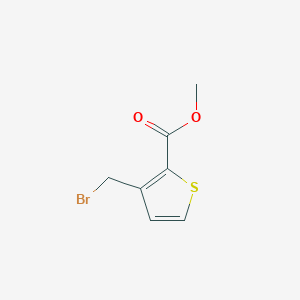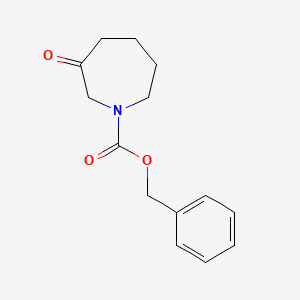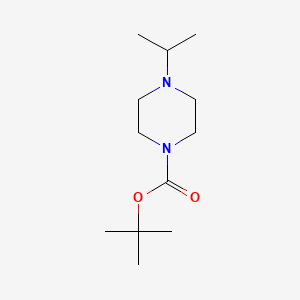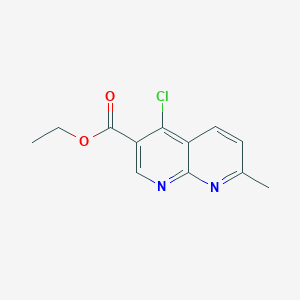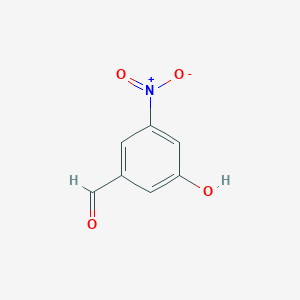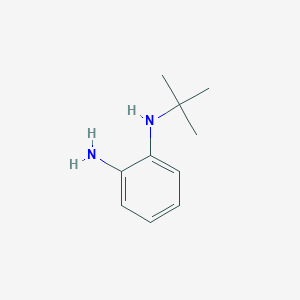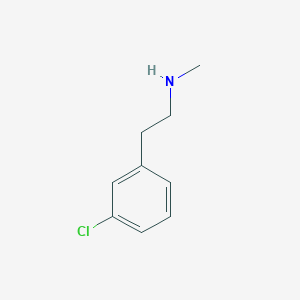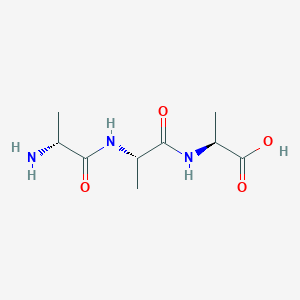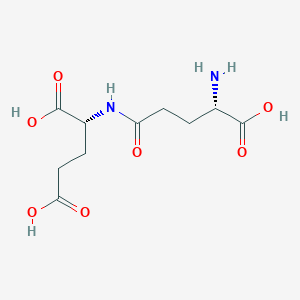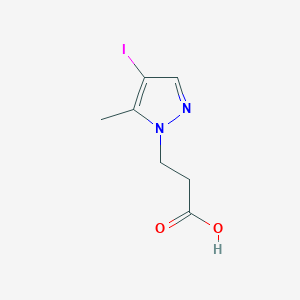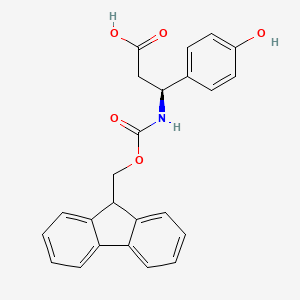
Fmoc-(S)-3-氨基-3-(4-羟基-苯基)-丙酸
描述
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a derivative of phenylglycine, a non-proteinogenic amino acid. This compound is widely used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection and coupling reactions, making it a valuable building block in the synthesis of complex peptides and proteins.
科学研究应用
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it ideal for use in SPPS .
Biology
Biologically, this compound is used in the study of enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of phenylglycine derivatives in biological systems .
Medicine
In medicine, peptides synthesized using Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid are investigated for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of peptide-based drugs and diagnostic agents. Its role in SPPS makes it a crucial component in the pharmaceutical industry .
作用机制
Target of Action
The primary target of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, also known as Fmoc-4-hydroxy-L-b-phenylalanine, is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme found in both plants and animals which catalyzes the catabolism of the amino acid tyrosine .
Mode of Action
The compound inhibits the action of HPPD, preventing the breakdown of tyrosine . The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . The inhibition of HPPD prevents the formation of a breakdown product, homogentisic acid, which in turn is a key precursor for the biosynthesis of both tocopherols and plastoquinone .
Biochemical Pathways
The inhibition of HPPD by Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid affects the catabolism of tyrosine, leading to an accumulation of tyrosine and a decrease in the production of homogentisic acid . This impacts the biosynthesis of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants .
Result of Action
The inhibition of HPPD by Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid can lead to a variety of effects. In plants, this can result in the bleaching of leaves due to the destruction of chlorophyll . In a study, 4-Hydroxyphenylacetic acid, a related compound, was found to protect against APAP-induced hepatotoxicity by increasing Phase II and antioxidant enzymes in mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the hydroxyphenyl group. One common method involves the base-catalyzed coupling of Fmoc-protected phenylglycine with 4-hydroxybenzaldehyde under mild conditions. The reaction is usually carried out in the presence of a coupling reagent such as DEPBT or COMU combined with a base like TMP or DMP to minimize racemization .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that utilize Fmoc-based SPPS. The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a mild base, typically piperidine, allowing for the next amino acid to be coupled. This method ensures high purity and yield of the desired peptide .
化学反应分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
相似化合物的比较
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the hydroxy group.
Fmoc-Tyrosine: Contains a hydroxy group but differs in the position of the amino group.
Fmoc-4-Hydroxyphenylglycine: Similar but with different stereochemistry.
Uniqueness
Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to its specific stereochemistry and the presence of both the hydroxy and amino groups, which allow for diverse chemical modifications and interactions. This makes it particularly valuable in the synthesis of complex and biologically active peptides .
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJELJMCALKYCRN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136062 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-33-4 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


